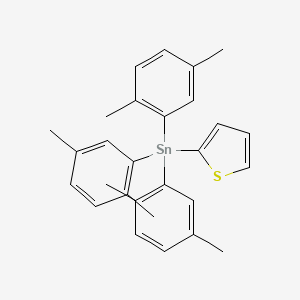
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane is an organotin compound that features a tin atom bonded to three 2,5-dimethylphenyl groups and one thiophen-2-yl group. Organotin compounds are known for their applications in organic synthesis, particularly in coupling reactions. The unique structure of this compound makes it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane typically involves the reaction of 2,5-dimethylphenylmagnesium bromide with thiophen-2-ylstannane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The thiophen-2-yl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon atoms in organic molecules, facilitating coupling reactions. The thiophen-2-yl group enhances the reactivity of the compound, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-(Tributylstannyl)thiophene: Another organotin compound with a thiophen-2-yl group, used in similar coupling reactions.
Trimethyl(thiophen-2-yl)stannane: A simpler organotin compound with three methyl groups and a thiophen-2-yl group.
Uniqueness
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane is unique due to the presence of three 2,5-dimethylphenyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it particularly useful in selective coupling reactions where control over the reaction environment is crucial.
Propiedades
Número CAS |
88259-28-3 |
|---|---|
Fórmula molecular |
C28H30SSn |
Peso molecular |
517.3 g/mol |
Nombre IUPAC |
tris(2,5-dimethylphenyl)-thiophen-2-ylstannane |
InChI |
InChI=1S/3C8H9.C4H3S.Sn/c3*1-7-3-5-8(2)6-4-7;1-2-4-5-3-1;/h3*3-5H,1-2H3;1-3H; |
Clave InChI |
GBOVQUBCIUOIFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)[Sn](C2=CC=CS2)(C3=C(C=CC(=C3)C)C)C4=C(C=CC(=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)
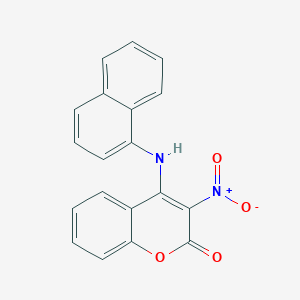
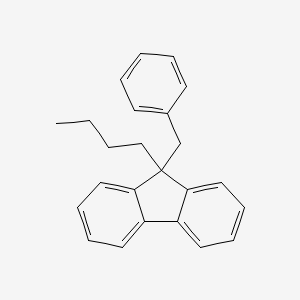
![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
![5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B14389536.png)
phosphanium chloride](/img/structure/B14389539.png)
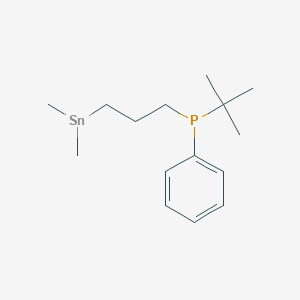
![3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide](/img/structure/B14389562.png)
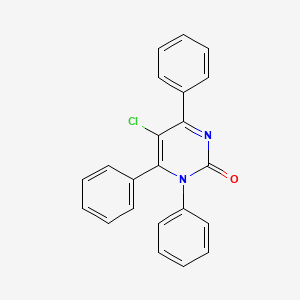
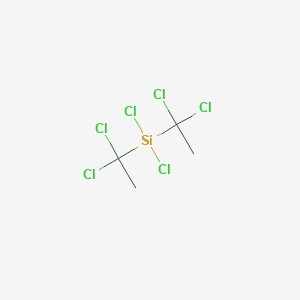
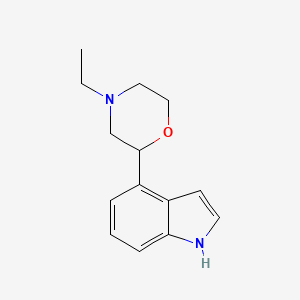
![7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B14389575.png)
